molecular formula C8H17Cl B13169354 1-Chloro-4-methylheptane

1-Chloro-4-methylheptane

Cat. No.: B13169354
M. Wt: 148.67 g/mol
InChI Key: OULWTNOWNRATLT-UHFFFAOYSA-N
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Description

1-Chloro-4-methylheptane is an organic compound belonging to the class of alkyl halides. It is characterized by the presence of a chlorine atom attached to the first carbon of a heptane chain, which also has a methyl group attached to the fourth carbon. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methylheptane can be synthesized through the chlorination of 4-methylheptane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where 4-methylheptane is exposed to chlorine gas under controlled temperature and pressure conditions. The reaction is monitored to ensure the selective formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-methylheptane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2) where the chlorine atom is replaced by other nucleophiles.

    Elimination Reactions: It can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxide ions, and amines. The reaction conditions vary depending on whether it is an SN1 or SN2 mechanism.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are used to promote the elimination of hydrogen chloride, forming alkenes.

Major Products Formed:

    Substitution Reactions: Products include alcohols, ethers, and amines, depending on the nucleophile used.

    Elimination Reactions: The major product is typically an alkene, such as 4-methyl-1-heptene.

Scientific Research Applications

1-Chloro-4-methylheptane is used in various scientific research applications, including:

    Chemistry: It serves as a starting material for the synthesis of more complex organic molecules.

    Biology and Medicine: It is used in the study of biochemical pathways and the development of pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-chloro-4-methylheptane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a direct nucleophilic attack in SN2 reactions. The chlorine atom, being electronegative, makes the carbon atom it is attached to more susceptible to nucleophilic attack. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of hydrogen chloride.

Comparison with Similar Compounds

  • 1-Chloro-2-methylheptane
  • 1-Chloro-3-methylheptane
  • 1-Chloro-5-methylheptane

Comparison: 1-Chloro-4-methylheptane is unique due to the position of the chlorine and methyl groups, which influence its reactivity and the types of products formed in chemical reactions. Compared to its isomers, it may exhibit different reaction rates and selectivity in substitution and elimination reactions.

Properties

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

IUPAC Name

1-chloro-4-methylheptane

InChI

InChI=1S/C8H17Cl/c1-3-5-8(2)6-4-7-9/h8H,3-7H2,1-2H3

InChI Key

OULWTNOWNRATLT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCCCl

Origin of Product

United States

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